2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine
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Overview
Description
2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of benzofuro[3,2-d]pyrimidinesThe structure of this compound consists of a benzofuran ring fused to a pyrimidine ring, with an isopropyl group attached to the benzofuran moiety and an amine group at the 4-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine typically involves the aza-Wittig reaction of iminophosphoranes with n-butyl isocyanate at 40–50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to yield 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic compound synthesis, such as optimizing reaction conditions for scale-up and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-Isopropylbenzofuro[3,2-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
4-methoxyphenylpyrrolo[2,3-d]pyrimidin-4-amine: This compound demonstrates dual activity against epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA).
N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines: These compounds are known for their inhibitory effects on multiple kinases, providing synergistic effects on tumor growth inhibition.
Properties
Molecular Formula |
C13H13N3O |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N3O/c1-7(2)13-15-10-8-5-3-4-6-9(8)17-11(10)12(14)16-13/h3-7H,1-2H3,(H2,14,15,16) |
InChI Key |
ARFWUWUOATZRKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)N)OC3=CC=CC=C32 |
Origin of Product |
United States |
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